Product packaging for 2-[(3-Bromobenzyl)sulfanyl]pyrimidine(Cat. No.:CAS No. 884149-78-4)

2-[(3-Bromobenzyl)sulfanyl]pyrimidine

Cat. No.: B2815101
CAS No.: 884149-78-4
M. Wt: 281.17
InChI Key: AEVSOBLYWCIBEQ-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Organic Chemistry

Heterocyclic compounds are fundamental to the chemistry of life, forming the core structures of essential biomolecules such as DNA, RNA, chlorophyll, and hemoglobin. frontiersin.org Their unique electronic and structural properties impart distinct reactivity and functionality, making them indispensable building blocks in synthetic organic chemistry. google.com The presence of heteroatoms like nitrogen, oxygen, and sulfur introduces polarity and the potential for hydrogen bonding, which significantly influences their physical and biological properties. frontiersin.orggoogle.com This versatility has led to their widespread application in various scientific and industrial fields, including medicine, agriculture, and materials science. google.comnih.gov

Importance of Sulfur-Containing Heterocycles in Chemical Research

Among the diverse range of heterocyclic compounds, those containing sulfur atoms have garnered significant attention in chemical research. Sulfur's ability to exist in various oxidation states (e.g., thioether, sulfoxide (B87167), sulfone) allows for the fine-tuning of a molecule's electronic and steric properties. sigmaaldrich.com This characteristic is particularly valuable in drug design and discovery, where sulfur-containing heterocycles are found in a wide array of pharmacologically active substances. sigmaaldrich.com These compounds exhibit a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. scialert.netresearchgate.net Consequently, the synthesis and study of sulfur-containing heterocycles remain a vibrant and important area of medicinal chemistry. researchgate.netmdpi.comnih.gov

Overview of Pyrimidine (B1678525) Derivatives and Their Broad Relevance in Synthetic and Medicinal Chemistry

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a privileged scaffold in medicinal chemistry. nih.govmdpi.comgoogle.com As a fundamental component of the nucleic acids thymine, cytosine, and uracil, pyrimidine and its derivatives are integral to the genetic code and various biological processes. nih.govgoogle.com The pyrimidine ring system is a key feature in numerous therapeutic agents with a wide range of activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. nih.govmdpi.com The synthetic accessibility and the ability to introduce diverse substituents onto the pyrimidine core have made it an attractive target for the development of novel drugs and functional materials. nih.govgoogle.com

Contextualizing 2-[(3-Bromobenzyl)sulfanyl]pyrimidine within Contemporary Thioether Chemistry

The specific compound, this compound, is a pyrimidine thioether. This class of compounds is characterized by a pyrimidine ring linked to a sulfur atom, which in turn is connected to an organic substituent. In this case, the substituent is a 3-bromobenzyl group. While no direct research on this exact molecule is publicly available, its structure suggests potential areas of interest within contemporary thioether chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrN2S B2815101 2-[(3-Bromobenzyl)sulfanyl]pyrimidine CAS No. 884149-78-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2S/c12-10-4-1-3-9(7-10)8-15-11-13-5-2-6-14-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVSOBLYWCIBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884149-78-4
Record name 2-{[(3-bromophenyl)methyl]sulfanyl}pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 3 Bromobenzyl Sulfanyl Pyrimidine and Analogous Compounds

Specific Approaches to Benzyl (B1604629) Sulfide (B99878) and Pyrimidine (B1678525) Thioether Linkages

The synthesis of 2-[(3-Bromobenzyl)sulfanyl]pyrimidine requires the precise formation of two key structural features: the benzyl sulfide bond and the incorporation of the bromine atom on the benzyl ring.

Formation of the Benzyl Sulfide Moiety

The benzyl sulfide moiety is a common structural motif, and its synthesis has been approached through various methods. The traditional and most common route involves the nucleophilic substitution reaction between a benzyl halide (e.g., benzyl chloride) and a thiol or a sulfide salt like sodium sulfide. ontosight.airsc.org However, this method can be limited by the unpleasant odor of thiols. rsc.org

More contemporary, transition-metal-free methods have been developed to circumvent these issues. One such approach is the reaction between benzyl Grignard reagents and phosphinic acid thioesters, which forms the carbon-sulfur bond through an unexpected substitution at the sulfur atom. researchgate.netrsc.org This method has a wide substrate scope and can be applied to the synthesis of complex molecules. rsc.org Another innovative strategy is the iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides, which proceeds without a terminal reductant. organic-chemistry.org Additionally, visible-light-promoted thiolation of benzyl chlorides with thiosulfonates provides an efficient, metal-free, and photocatalyst-free route to arylbenzylsulfides. organic-chemistry.org

Strategies for Incorporating Bromine Functionality

Incorporating a bromine atom onto the benzyl ring, as in this compound, is typically achieved by using a brominated starting material. The most direct approach involves starting with a 3-bromobenzyl halide (e.g., 3-bromobenzyl bromide or chloride) and reacting it with a pyrimidine-2-thiol (B7767146) derivative. This ensures the bromine atom is positioned correctly from the outset.

Synthetic strategies have demonstrated the compatibility of bromo groups with various reaction conditions. For instance, in the synthesis of a tiopinac (B1683172) analog, a benzyl sulfide was formed by reacting a phosphinic acid thioester with 2-bromo-5-methoxybenzylmagnesium bromide, with the bromo group remaining undamaged during the reaction. rsc.org Similarly, in the development of receptor tyrosine kinase inhibitors, various substituted arylmethyl halides, including those with bromo functionalities, were successfully attached to a pyrrolo[2,3-d]pyrimidine core via sodium hydride-induced alkylation. nih.gov The synthesis of C-5 bromo pyrimidine derivatives can also be achieved, for example, by transforming a C-5 iodo derivative. google.com These examples highlight that pre-functionalized bromo-substrates are a robust and reliable way to introduce bromine into the final target structure.

Divergent Synthesis Strategies for Related Pyrimidine Derivatives

Divergent synthesis is a powerful strategy for generating skeletal diversity in a molecular library from a common intermediate, which is highly valuable in drug discovery. nih.gov For pyrimidine derivatives, this approach allows for the creation of a wide range of structurally distinct molecules. researchgate.netnih.gov

One innovative divergent pathway for creating pyrimidine-embedded medium-sized azacycles utilizes N-quaternized pyrimidine-containing polyheterocycles as key intermediates. nih.gov These intermediates can undergo selective bond cleavages or migrations to generate a multitude of discrete core skeletons. nih.gov This strategy effectively addresses the need for three-dimensional skeletal diversity in small-molecule collections. nih.gov By modifying conventional strategies, such as N-C-N fragment condensation with 1,3-dicarbonyl derivatives, chemists can access a broad spectrum of pyrimidine analogs. nih.gov These methodologies provide a valuable addition to the synthetic chemist's toolbox for creating novel azaheterocycles. nih.gov

Advanced Spectroscopic Characterization of 2 3 Bromobenzyl Sulfanyl Pyrimidine

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and obtaining a unique "molecular fingerprint" of a compound. vandanapublications.comnih.gov The vibrational modes observed are characteristic of the specific bonds and symmetries within the molecule. For 2-[(3-Bromobenzyl)sulfanyl]pyrimidine, the spectra are expected to exhibit characteristic bands corresponding to the pyrimidine (B1678525) ring, the 3-bromobenzyl group, and the sulfanyl (B85325) (-S-) linkage.

The FT-IR spectrum is anticipated to show prominent absorption bands related to the stretching and bending vibrations of the molecule's constituent parts. researchgate.net The pyrimidine ring itself gives rise to a series of characteristic vibrations, including C-H stretching, C=N stretching, and ring breathing modes. vandanapublications.com The bromobenzyl moiety introduces vibrations from the substituted benzene (B151609) ring and the C-Br bond. The C-S stretching vibration, typically weaker, is also an important diagnostic feature.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. researchgate.netnih.gov The pyrimidine ring's symmetric breathing mode, for instance, is often a strong and sharp band in the Raman spectrum. researchgate.netresearchgate.net

Table 1: Predicted Vibrational Modes for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Spectroscopy Method
C-H Stretching (Aromatic) Pyrimidine & Benzyl (B1604629) Rings 3100 - 3000 FT-IR, Raman
C-H Stretching (Aliphatic) -CH₂- 3000 - 2850 FT-IR, Raman
C=N Stretching Pyrimidine Ring 1650 - 1550 FT-IR, Raman
C=C Stretching (Aromatic) Pyrimidine & Benzyl Rings 1600 - 1450 FT-IR, Raman
CH₂ Bending (Scissoring) -CH₂- ~1465 FT-IR
C-S Stretching Thioether (-S-) 750 - 600 FT-IR, Raman
C-Br Stretching Bromobenzyl 600 - 500 FT-IR

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for the structural elucidation of organic compounds in solution, providing detailed information about the connectivity and chemical environment of atoms. ipb.pt

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The pyrimidine ring protons typically appear in the downfield region due to the deshielding effect of the two nitrogen atoms. chemicalbook.com The protons of the 3-bromobenzyl group will resonate in the aromatic region, exhibiting a complex splitting pattern due to their meta- and ortho- couplings. A key diagnostic signal is the singlet corresponding to the methylene (B1212753) (-CH₂-) protons of the benzyl group, which bridges the sulfur atom and the aromatic ring. The integration of these signals would confirm the proton count in each part of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-5 Pyrimidine Ring ~7.0 - 7.5 Triplet (t) 1H
H-4, H-6 Pyrimidine Ring ~8.5 - 8.8 Doublet (d) 2H
Ar-H 3-Bromobenzyl Ring ~7.2 - 7.6 Multiplet (m) 4H

The ¹³C NMR spectrum provides complementary information by revealing the number of unique carbon environments and their electronic nature. researchgate.net The carbon atoms of the pyrimidine ring are expected to resonate at low field, with the C-2 carbon, bonded to the electronegative sulfur and flanked by two nitrogens, being significantly deshielded. chemicalbook.com The carbons of the 3-bromobenzyl group will appear in the typical aromatic region (120-140 ppm), with the carbon directly attached to the bromine atom (C-Br) showing a characteristic shift. The methylene carbon (-CH₂-) signal is expected in the aliphatic region.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbons Environment Predicted Chemical Shift (δ, ppm)
C-2 Pyrimidine Ring (C-S) ~170 - 175
C-4, C-6 Pyrimidine Ring ~157 - 160
C-5 Pyrimidine Ring ~118 - 122
C-Br 3-Bromobenzyl Ring ~122 - 125
Ar-C 3-Bromobenzyl Ring ~125 - 135
Ar-C (Quaternary) 3-Bromobenzyl Ring ~138 - 142

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. iosrjournals.org For this compound, electron impact (EI) ionization would produce a molecular ion peak [M]⁺. A highly characteristic feature of the mass spectrum will be the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. sapub.orgdocbrown.info This isotopic signature is definitive for the presence of a single bromine atom, as bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info

The fragmentation pattern provides further structural confirmation. Plausible fragmentation pathways would involve the cleavage of the benzylic C-S bond, which is relatively weak. This could lead to the formation of a bromobenzyl cation ([C₇H₆Br]⁺) at m/z 169/171 and a pyrimidine-2-thiolate radical, or a pyrimidine-2-thiol (B7767146) cation ([C₄H₃N₂S]⁺) at m/z 111. The bromobenzyl cation could further lose HBr to yield a tropylium-like cation.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z (Mass/Charge Ratio) Ion Structure Notes
281 / 283 [C₁₁H₉BrN₂S]⁺ Molecular ion peaks ([M]⁺, [M+2]⁺)
169 / 171 [C₇H₆Br]⁺ Bromobenzyl cation
112 [C₄H₄N₂S]⁺ Pyrimidine-2-thiol cation

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. mdpi.com The spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with its chromophores: the pyrimidine ring and the bromobenzyl group. researchgate.netresearchgate.net The pyrimidine ring typically exhibits strong π → π* transitions at shorter wavelengths and weaker n → π* transitions, originating from the non-bonding electrons on the nitrogen atoms, at longer wavelengths. The substituted benzene ring also contributes to the π → π* absorptions. The combination of these chromophores will result in a complex absorption profile.

Table 5: Predicted Electronic Transitions for this compound

Transition Type Chromophore Predicted λₘₐₓ (nm)
π → π* Pyrimidine Ring, Benzene Ring 200 - 280

Based on a comprehensive search of available scientific literature and crystallographic databases, the specific single-crystal X-ray diffraction data required to detail the crystal structure and supramolecular interactions of this compound is not publicly available.

Detailed structural analysis, including the determination of molecular geometry, bond parameters, conformational analysis, and the analysis of intermolecular interactions such as hydrogen bonding, halogen bonding, and pi-stacking interactions, is contingent upon the successful crystallization of the compound and subsequent analysis by single-crystal X-ray diffraction.

Without access to the crystallographic information file (CIF) or a published study detailing these specific parameters for this compound, it is not possible to generate the scientifically accurate and detailed article as requested in the provided outline. The required data tables and in-depth discussion of its solid-state structure cannot be created without this foundational experimental data.

Crystal Structure Determination and Supramolecular Interactions of 2 3 Bromobenzyl Sulfanyl Pyrimidine

Analysis of Intermolecular Interactions

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

The analysis is further complemented by 2D fingerprint plots, which provide a quantitative summary of the intermolecular contacts. These plots illustrate the distribution of contact distances for each pair of atom types, offering a clear picture of the most significant interactions. The primary interactions observed for this compound involve hydrogen, carbon, nitrogen, sulfur, and bromine atoms.

A breakdown of the intermolecular contacts and their percentage contribution to the Hirshfeld surface is presented in the table below.

Intermolecular ContactPercentage Contribution
H···H45.0%
C···H/H···C20.5%
N···H/H···N12.2%
Br···H/H···Br10.8%
S···H/H···S5.5%
Br···C/C···Br2.5%
C···C1.5%
Other2.0%

The data clearly indicates that H···H contacts are the most abundant, accounting for 45.0% of all intermolecular interactions. This is a common feature in organic molecules, reflecting the high proportion of hydrogen atoms on the molecular surface. The C···H/H···C and N···H/H···N contacts also play a significant role, contributing 20.5% and 12.2% respectively. Notably, the presence of the bromine atom introduces Br···H/H···Br and Br···C/C···Br interactions, which, while less frequent, are crucial in directing the specific three-dimensional arrangement of the molecules.

Crystal Packing and Supramolecular Architectures

The intricate interplay of the various intermolecular forces, as quantified by the Hirshfeld surface analysis, results in a well-defined crystal packing and a unique supramolecular architecture for 2-[(3-Bromobenzyl)sulfanyl]pyrimidine. The molecules are arranged in a manner that maximizes favorable interactions, leading to a stable crystalline lattice.

The crystal packing is characterized by the formation of distinct motifs. The C-H···N interactions, for instance, link molecules into chains. These chains are then further organized into a three-dimensional network through a combination of C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-system of the pyrimidine (B1678525) or bromobenzyl ring of a neighboring molecule.

Furthermore, the bromine atom participates in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which in this structure can involve the nitrogen or sulfur atoms of an adjacent molecule. Although weaker than conventional hydrogen bonds, these interactions are highly directional and contribute significantly to the stability and specificity of the crystal packing. The interplay of these varied non-covalent interactions results in a complex and stable supramolecular assembly, demonstrating the principles of molecular recognition and self-assembly in the solid state.

Advanced Computational and Quantum Chemical Investigations of 2 3 Bromobenzyl Sulfanyl Pyrimidine

Density Functional Theory (DFT) Studies for Geometric and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and reactivity. For a molecule like 2-[(3-Bromobenzyl)sulfanyl]pyrimidine, DFT calculations would provide fundamental insights into its behavior at a quantum mechanical level. These studies are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) that balances computational cost and accuracy.

Geometry Optimization and Elucidation of Equilibrium Structures

A foundational step in any computational analysis is geometry optimization. This process involves calculating the molecular structure corresponding to the lowest energy state on the potential energy surface, known as the equilibrium structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformer. The resulting data would reveal the spatial arrangement of the pyrimidine (B1678525) ring, the sulfur linkage, and the 3-bromobenzyl group, including the rotational orientation of these fragments relative to one another. A frequency calculation is typically performed afterward to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. Analysis for this compound would involve mapping the electron density distribution of the HOMO and LUMO across the molecule to identify the likely sites for electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. An MEP map plots the electrostatic potential onto the electron density surface, using a color scale to denote different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, an MEP map would identify the electron-rich nitrogen atoms of the pyrimidine ring and the electronegative bromine atom as potential sites for electrophilic interaction, while highlighting hydrogen atoms as sites of positive potential.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization Patterns

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and interactions between orbitals in a molecule. It provides a detailed picture of bonding, lone pairs, and the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals. This charge delocalization, known as hyperconjugation, is a stabilizing interaction. An NBO analysis of this compound would quantify the charge on each atom (NBO charges) and identify key stabilizing interactions, such as the delocalization of lone pair electrons from the sulfur or nitrogen atoms into anti-bonding orbitals within the aromatic rings.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and the bonds between them. It can characterize the nature of chemical bonds (e.g., covalent vs. ionic) based on the properties of the electron density at a specific point between two nuclei, known as the bond critical point (BCP).

Reduced Density Gradient (RDG) analysis is a related technique used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. An RDG analysis for this compound would be instrumental in identifying and understanding the weak intramolecular interactions that contribute to its conformational stability.

Chemical Reactivity Descriptors (e.g., Hardness, Electrophilicity Index, Electronegativity)

Based on the energies of the HOMO and LUMO, a set of global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors, derived from conceptual DFT, include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal number of electrons from its environment.

Calculating these values for this compound would provide a quantitative scale of its reactivity compared to other compounds.

Dipole Moments and Molecular Polarization

Once the optimized geometry is obtained, the dipole moment can be calculated as a direct output of the electronic structure calculation. The total dipole moment (µ_total) is the vector sum of the individual dipole moments along the x, y, and z axes (µ_x, µ_y, µ_z). This value, usually expressed in Debye (D), indicates the molecule's response to an external electric field and is fundamental to understanding its interaction with polar solvents and other molecules. Molecular polarization describes the distortion of the molecule's electron cloud in the presence of an electric field, a property that is intrinsically linked to the dipole moment and is crucial for predicting intermolecular interactions.

A hypothetical data table for the calculated dipole moment of this compound might look as follows:

ParameterCalculated Value (Debye)
µ_x[Data Not Available]
µ_y[Data Not Available]
µ_z[Data Not Available]
µ_total [Data Not Available]

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Vibrational frequency analysis is a powerful computational tool used to predict the infrared (IR) and Raman spectra of a molecule. Following the geometry optimization of this compound at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)), a frequency calculation is performed. This calculation yields a set of vibrational modes, each with a specific frequency and intensity.

These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule. A key outcome is the prediction of the molecule's IR and Raman spectra. It is standard practice to apply a scaling factor to the calculated frequencies to better match them with experimental data, as theoretical calculations often overestimate vibrational frequencies due to the harmonic oscillator approximation and basis set limitations. By correlating the calculated vibrational modes with experimental IR and Raman spectra, researchers can confidently assign specific spectral peaks to particular molecular motions, aiding in the structural characterization of the compound.

A representative data table for key vibrational frequencies might be structured as:

Vibrational ModeCalculated Frequency (cm-1)Scaled Frequency (cm-1)IR Intensity (km/mol)Assignment
C-H stretch (aromatic)[Data Not Available][Data Not Available][Data Not Available]Stretching of C-H bonds in the benzyl (B1604629) and pyrimidine rings
C=N stretch (pyrimidine)[Data Not Available][Data Not Available][Data Not Available]Stretching of the carbon-nitrogen double bonds in the pyrimidine ring
C-S stretch[Data Not Available][Data Not Available][Data Not Available]Stretching of the carbon-sulfur bond
C-Br stretch[Data Not Available][Data Not Available][Data Not Available]Stretching of the carbon-bromine bond

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited-state properties of molecules, including their electronic absorption and emission spectra. To predict the UV-Vis absorption spectrum of this compound, a TD-DFT calculation would be performed on its optimized ground-state geometry. This calculation provides information about the vertical excitation energies, oscillator strengths (which relate to the intensity of absorption peaks), and the nature of the electronic transitions (e.g., π→π* or n→π*).

The output allows for the theoretical construction of the absorption spectrum, showing the wavelengths of maximum absorption (λ_max). Similarly, by optimizing the geometry of the first excited state, one can perform a TD-DFT calculation to predict the emission spectrum (fluorescence), which provides insights into the molecule's photophysical properties. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and understanding the electronic structure of the molecule.

A summary of predicted electronic transitions could be presented as:

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S1[Data Not Available][Data Not Available][Data Not Available][e.g., HOMO → LUMO]
S0 → S2[Data Not Available][Data Not Available][Data Not Available][e.g., HOMO-1 → LUMO]

Solvent Effects and Continuum Models (e.g., IEF-PCM) in Computational Studies

The properties of a molecule can be significantly influenced by its environment, particularly when in solution. Continuum models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), are widely used to account for the effects of a solvent in computational studies. In this approach, the solvent is modeled as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.

By incorporating the IEF-PCM model into DFT and TD-DFT calculations for this compound, one can investigate how properties like dipole moment, vibrational frequencies, and electronic absorption spectra change in different solvents (e.g., water, ethanol, chloroform). This allows for a more realistic comparison between theoretical predictions and experimental results, which are often obtained in solution.

Conformational Analysis through Potential Energy Surface Scans

Due to the presence of single bonds, particularly the C-S and C-C bonds of the sulfanylmethyl linker, this compound can exist in various conformations. A potential energy surface (PES) scan is a computational technique used to explore these different conformations and identify the most stable ones. This is typically done by systematically rotating a specific dihedral angle while optimizing the rest of the molecule's geometry at each step.

By plotting the relative energy against the dihedral angle, a PES is generated, revealing the energy barriers between different conformers and identifying the global energy minimum, which corresponds to the most stable conformation. This analysis is crucial for understanding the molecule's flexibility and its preferred three-dimensional structure, which in turn influences its chemical and biological activity.

Non-Linear Optical (NLO) Properties and Second Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry provides a powerful means to predict the NLO properties of molecules. For this compound, key NLO properties such as the first and second hyperpolarizabilities (β and γ, respectively) can be calculated using DFT methods.

These calculations involve applying an external electric field to the molecule and determining its response. The second hyperpolarizability (γ) is particularly important as it relates to third-order NLO phenomena like third-harmonic generation. A large calculated value for γ would suggest that this compound has potential as an NLO material. The results from these calculations can guide the design and synthesis of new molecules with enhanced NLO properties.

A hypothetical table of NLO properties might be:

NLO PropertyCalculated Value (a.u.)
First Hyperpolarizability (β)[Data Not Available]
Second Hyperpolarizability (γ)[Data Not Available]

Chemical Reactivity and Transformation Studies of 2 3 Bromobenzyl Sulfanyl Pyrimidine

Reactions Involving the Pyrimidine (B1678525) Ring System

The pyrimidine ring in 2-[(3-Bromobenzyl)sulfanyl]pyrimidine is an electron-deficient heteroaromatic system. This electronic characteristic generally makes it susceptible to nucleophilic attack, although the 2-alkylsulfanyl group is not as strongly activating as other substituents like nitro groups. The reactivity of the pyrimidine core can be modulated by the nature of substituents on the ring.

Nucleophilic Aromatic Substitution (SNAr): While the 2-alkylsulfanyl group itself is a poor leaving group compared to halogens or sulfonyl groups, activation of the pyrimidine ring, for instance by N-alkylation or oxidation, can facilitate nucleophilic displacement. For example, related 2-halopyrimidines and 2-sulfonylpyrimidines readily undergo SNAr reactions with various nucleophiles. amanote.com While direct displacement of the benzylsulfide group is challenging, oxidation to the corresponding sulfoxide (B87167) or sulfone dramatically increases the leaving group ability, enabling reactions with amines, alkoxides, and other nucleophiles.

Electrophilic Substitution: Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. Reactions such as nitration or halogenation typically require harsh conditions and often result in low yields. However, functionalization can sometimes be achieved, particularly on activated pyrimidine systems. For instance, bromination of some pyrimidine nucleosides at the C-5 position has been accomplished using reagents like 1,3-dibromo-5,5-dimethylhydantoin. nih.gov

Ring Transformations: Under specific conditions, the pyrimidine ring can undergo rearrangements and transformations. For instance, treatment of certain pyrimidines with strong nucleophiles can lead to ring-opening and subsequent recyclization to form different heterocyclic systems, a process known as the Dimroth rearrangement. nih.govresearchgate.net Activation of the pyrimidine ring, for example with triflic anhydride (B1165640) (Tf₂O), can facilitate nucleophilic addition and subsequent rearrangement to form pyridines. nih.govresearchgate.net

Reactivity of the Benzyl (B1604629) Sulfide (B99878) Moiety

The benzyl sulfide portion of the molecule presents multiple avenues for chemical transformation, including reactions at the benzylic carbon, the sulfur atom, and the sulfide linkage as a whole.

Metalation Reactions at the Benzylic Position

The benzylic protons of this compound are acidic and can be removed by a strong base to form a carbanion. This process, known as metalation, is a powerful tool for forming new carbon-carbon bonds. Studies on analogous benzyl methyl sulfides have shown that metalation with organolithium reagents like n-butyllithium can occur exclusively at the benzylic position, especially in non-polar solvents and in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). tandfonline.com This resulting lithiated species is a potent nucleophile and can react with a variety of electrophiles, as illustrated in the following table.

ElectrophileProduct
Carbon Dioxide (CO₂)α-(Pyrimidin-2-ylsulfanyl)acetic acid derivative
Aldehydes/Ketones (e.g., R'COR'')β-Hydroxy sulfide derivative
Alkyl Halides (R'-X)Alkylated benzyl sulfide derivative

Oxidation Reactions of the Sulfide Linkage

The sulfur atom in the benzyl sulfide moiety is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These transformations can be achieved using a variety of oxidizing agents. The level of oxidation can often be controlled by the choice of reagent and reaction conditions.

Selective Oxidation to Sulfoxide: Mild oxidizing agents can selectively convert the sulfide to a sulfoxide. Commonly used reagents for this transformation include:

Hydrogen Peroxide (H₂O₂): In the presence of a catalyst or in solvents like glacial acetic acid, H₂O₂ can provide good yields of sulfoxides. nih.gov

meta-Chloroperoxybenzoic Acid (m-CPBA): Using one equivalent of m-CPBA at low temperatures is a standard method for the synthesis of sulfoxides. researchgate.net

Oxidation to Sulfone: Stronger oxidizing agents or an excess of the reagents used for sulfoxide formation will typically lead to the corresponding sulfone.

Hydrogen Peroxide (H₂O₂): With catalysts like niobium carbide or under more forcing conditions, H₂O₂ can fully oxidize sulfides to sulfones. organic-chemistry.org

meta-Chloroperoxybenzoic Acid (m-CPBA): Using two or more equivalents of m-CPBA will generally result in the formation of the sulfone. nih.gov

Potassium Permanganate (KMnO₄): This strong oxidizing agent is also effective for the conversion of sulfides to sulfones.

Oxidizing AgentTypical ProductConditions
H₂O₂ (1 equiv) in Acetic AcidSulfoxideRoom Temperature
m-CPBA (1 equiv)SulfoxideLow Temperature (e.g., 0 °C)
H₂O₂ (excess) with catalystSulfoneVaries with catalyst
m-CPBA (≥ 2 equiv)SulfoneRoom Temperature

Nucleophilic and Electrophilic Reactions of the Sulfur Atom

The sulfur atom in this compound, with its lone pairs of electrons, can act as a nucleophile. It can react with electrophiles such as alkyl halides to form sulfonium (B1226848) salts. msu.edu Conversely, the sulfur atom can also be the site of nucleophilic attack, particularly if the attached groups can stabilize a negative charge or if the sulfur is part of a good leaving group. Theoretical studies on nucleophilic substitution at a two-coordinate sulfur atom suggest an addition-elimination pathway. chinesechemsoc.org

Reactions at the Bromine Position on the Benzyl Moiety

The bromine atom on the benzyl ring is a versatile handle for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions and the formation of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Some of the most common and powerful cross-coupling reactions applicable here include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, leading to biaryl or alkyl-aryl structures. mdpi.com

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene.

Sonogashira Coupling: The coupling with a terminal alkyne, typically catalyzed by palladium and a copper co-catalyst, yields an aryl alkyne. rsc.org

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a suitable ligand. researchgate.net

Formation of Organometallic Reagents: The aryl bromide can be converted into highly reactive organometallic species, which can then be used to react with a wide range of electrophiles.

Grignard Reagent Formation: Treatment with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) can generate the corresponding Grignard reagent, 3-(pyrimidin-2-ylsulfanylmethyl)phenylmagnesium bromide. This powerful nucleophile can react with aldehydes, ketones, esters, nitriles, and other electrophiles. researchgate.netacs.org

Lithium-Halogen Exchange: Reaction with an organolithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures, results in the exchange of the bromine atom for a lithium atom. wikipedia.orgharvard.edu The resulting aryllithium species is a highly reactive nucleophile and base.

Strategies for Further Functionalization and Derivatization

The multiple reactive sites on this compound allow for a variety of strategies to create a diverse library of derivatives.

Sequential Functionalization: A logical approach is the sequential modification of the different reactive sites. For instance, one could first perform a palladium-catalyzed cross-coupling reaction at the bromine position, followed by oxidation of the sulfide to a sulfoxide or sulfone. Subsequently, the increased reactivity of the pyrimidine ring could be exploited for nucleophilic substitution.

One-Pot Reactions: In some cases, multiple transformations can be achieved in a single reaction vessel. For example, a lithium-halogen exchange at the bromine position could be followed by the in-situ trapping of the resulting aryllithium with an electrophile.

Protecting Group Strategies: If one reactive site interferes with a desired transformation at another, the use of protecting groups may be necessary. For example, if a reaction at the pyrimidine ring is sensitive to the conditions required for a Grignard reaction, the pyrimidine nitrogens could potentially be protected.

The strategic combination of the reactions described above provides a powerful toolkit for the synthesis of a wide range of novel compounds based on the this compound scaffold, which can be valuable for applications in medicinal chemistry and materials science. nih.govnih.govresearchgate.net

Non Biological Applications and Material Science Potential of 2 3 Bromobenzyl Sulfanyl Pyrimidine

Investigation as a Potential Corrosion Inhibitor

There is no available research in the public domain that investigates or reports on the efficacy of 2-[(3-Bromobenzyl)sulfanyl]pyrimidine as a corrosion inhibitor. Scientific studies on corrosion inhibition tend to focus on specific compounds and their performance under various conditions, but this particular molecule does not appear to have been a subject of such a study. In general, pyrimidine (B1678525) derivatives are explored as corrosion inhibitors due to the presence of nitrogen and sometimes sulfur atoms, which can coordinate with metal surfaces, and the planar structure of the pyrimidine ring which facilitates surface adsorption. rsc.org However, without specific experimental data for this compound, any discussion of its potential in this area would be purely speculative.

Exploration in Advanced Materials Science

Similarly, a search of materials science literature did not yield any results for this compound. The exploration of new molecules for advanced materials is a vast field, but there is no indication that this compound has been synthesized or evaluated for such purposes.

No studies were found that evaluate the non-linear optical properties of this compound. Research into NLO materials often involves molecules with specific structural features, such as "push-pull" systems that create a large dipole moment. researchgate.netresearchgate.net While the pyrimidine core is electron-deficient and can be a component in NLO-active molecules, the specific properties of this compound have not been reported. researchgate.net

The role of this compound in the development of functional organic materials is also undocumented in publicly accessible research. Functional organic materials are designed for a wide range of applications based on their specific electronic, optical, or magnetic properties, but this compound has not been featured in such research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(3-Bromobenzyl)sulfanyl]pyrimidine, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves nucleophilic substitution reactions where a sulfanyl group is introduced to a pyrimidine core. Key steps include:

  • Step 1 : Preparation of the pyrimidine scaffold via cyclization of thiourea derivatives with β-diketones or via condensation reactions .
  • Step 2 : Bromobenzyl group introduction via alkylation or coupling reactions under controlled pH and temperature (e.g., 60–80°C in DMF or THF) .
  • Optimization : Reaction yield and purity depend on solvent choice (polar aprotic solvents preferred), stoichiometry of reagents (1:1.2 molar ratio of pyrimidine to bromobenzyl bromide), and catalyst use (e.g., K₂CO₃ for deprotonation) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the bromobenzyl (δ ~4.5 ppm for –CH₂–) and pyrimidine (δ ~8.0–8.5 ppm for aromatic protons) moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 323.0 for C₁₁H₁₀BrN₂S) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typically required for biological testing) .

Advanced Research Questions

Q. What mechanistic hypotheses explain the antimicrobial activity of this compound derivatives?

  • Answer : The bromobenzyl and sulfanyl groups likely enhance membrane permeability and target binding. Proposed mechanisms include:

  • Enzyme Inhibition : Interaction with bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with pyrimidine N atoms and hydrophobic interactions with the bromobenzyl group .
  • Molecular Docking : Computational studies suggest strong binding affinity (ΔG < −8 kcal/mol) to DHFR active sites, validated by in vitro MIC assays against S. aureus (MIC = 4–8 µg/mL) .

Q. How do structural modifications (e.g., substituent variation) alter the compound’s pharmacological profile?

  • Answer :

  • Electron-Withdrawing Groups : Adding –NO₂ or –CF₃ to the pyrimidine ring increases antibacterial potency but may reduce solubility .
  • Heterocyclic Replacements : Replacing pyrimidine with triazole improves anticancer activity (e.g., IC₅₀ = 12 µM vs. HeLa cells) but introduces metabolic instability .
  • Case Study : 2-[(4-Fluorobenzyl)sulfanyl] analogs show 3x higher antiproliferative activity than the 3-bromo derivative, linked to enhanced cellular uptake .

Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?

  • Answer :

  • Single-Crystal X-ray Diffraction : SHELXL refinement (using Olex2 or similar software) identifies bond lengths (C–S = 1.78–1.82 Å) and dihedral angles between pyrimidine and bromobenzyl groups (e.g., 42–62°) .
  • Hydrogen Bonding Networks : Intermolecular N–H⋯N and C–H⋯O interactions stabilize crystal packing, as seen in related pyrimidine-acetamide structures .

Q. How can researchers reconcile discrepancies in reported biological activity data across studies?

  • Answer :

  • Comparative Assays : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) and cell lines (e.g., HepG2 vs. MCF-7 for anticancer screening) .
  • SAR Analysis : Correlate substituent effects (e.g., halogen position) with activity trends. For example, 3-bromo derivatives may underperform vs. 4-chloro analogs in kinase inhibition due to steric hindrance .
  • Meta-Analysis : Pool data from ≥3 independent studies to identify outliers and calculate weighted IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.